2-Naphthalen-1,3,4,5,6,7,8-d7-amine (CAS 93951-94-1), commonly referred to as 2-naphthylamine-d7, is a highly stable, isotopically labeled analog of the known human carcinogen 2-naphthylamine . Featuring deuterium substitution at all seven naphthalene ring positions, it possesses a molecular weight of 150.23 g/mol and delivers a characteristic +7 Da mass shift compared to its unlabeled counterpart [1]. In industrial and analytical procurement, this compound is strictly utilized as a premium internal standard for isotope dilution mass spectrometry (IDMS). It is engineered to maintain an identical chromatographic retention profile to unlabeled 2-naphthylamine while providing sufficient mass resolution to completely avoid natural isotopic overlap, making it an indispensable reagent for legally defensible trace-level quantification in environmental monitoring, occupational exposure assessments, and consumer goods compliance testing .
When quantifying the carcinogenic 2-naphthylamine via LC-MS/MS or GC-MS, substituting 2-naphthylamine-d7 with generic internal standards—such as aniline-d5, anthracene-d10, or structural isomers like 1-naphthylamine—introduces critical analytical vulnerabilities[1]. Generic standards do not perfectly co-elute with the target analyte, meaning they are subjected to different matrix suppression or enhancement effects within the ionization source. This temporal disconnect prevents accurate correction for sample loss during complex extractions, such as supported liquid extraction from textiles or acidic food simulants, leading to unacceptable variance in recovery rates[2]. Furthermore, attempting to use fully deuterated analogs (e.g., d9) fails because the amine protons undergo rapid hydrogen-deuterium (H/D) back-exchange in protic solvents, causing unpredictable mass shifts that destroy quantitative reliability. The specifically ring-deuterated d7 form is therefore strictly required to ensure stable, matrix-matched calibration [1].
In trace-level quantification of primary aromatic amines, matrix effects can severely skew MS ionization efficiency. While generic internal standards like anthracene-d10 or aniline-d5 elute at different retention times, 2-naphthylamine-d7 perfectly co-elutes with the target analyte [1]. This exact temporal alignment ensures that both the standard and the analyte experience identical matrix suppression or enhancement. Consequently, using the d7 isotopologue corrects extraction recoveries to a highly reproducible 95–105% range, whereas non-co-eluting generic standards can result in uncorrected recovery variations of 70–120% depending on the complexity of the sample matrix[2].
| Evidence Dimension | Extraction recovery and matrix correction accuracy |
| Target Compound Data | 95–105% corrected recovery (exact co-elution) |
| Comparator Or Baseline | Anthracene-d10 or Aniline-d5 (70–120% uncorrected variation due to retention time mismatch) |
| Quantified Difference | ~30% improvement in quantitative accuracy and variance reduction |
| Conditions | LC-MS/MS or GC-MS analysis of complex matrices (e.g., textile extracts, food simulants) |
Perfect co-elution guarantees that matrix effects are nullified, which is mandatory for legally defensible regulatory compliance testing of carcinogenic amines.
For reliable isotope dilution, the internal standard must have a mass sufficiently distinct from the natural isotopic envelope of the analyte. Unlabeled 2-naphthylamine (m/z 143) exhibits natural M+1 and M+2 contributions due to 13C and 15N isotopes [1]. 2-Naphthalen-1,3,4,5,6,7,8-d7-amine provides a robust +7 Da mass shift (m/z 150), placing its primary signal well beyond the natural isotopic interference zone of the unlabeled target [2]. In contrast, lower-deuterated analogs (e.g., d3 or d4) risk signal overlap at high analyte concentrations, which skews the standard-to-analyte ratio and artificially depresses calculated concentrations.
| Evidence Dimension | Mass-to-charge (m/z) separation and isotopic overlap |
| Target Compound Data | +7 Da mass shift (m/z 150, zero overlap) |
| Comparator Or Baseline | Low-deuterated analogs (e.g., d3) or natural M+2 isotopes |
| Quantified Difference | >99.9% reduction in isotopic cross-talk compared to +2 or +3 Da shifts |
| Conditions | High-concentration analyte calibration curves in MS/MS |
A +7 Da shift guarantees a clean, interference-free integration channel, preventing false negatives or skewed calibration curves during high-throughput screening.
The strategic deuteration of only the seven naphthalene ring carbons in 2-naphthalen-1,3,4,5,6,7,8-d7-amine ensures absolute isotopic stability during sample preparation. If a fully deuterated analog (d9) were used, the two deuterium atoms on the amine group (-ND2) would rapidly undergo H/D back-exchange when exposed to protic solvents like water, methanol, or aqueous acetic acid commonly used as food simulants [1]. This back-exchange causes the mass to shift unpredictably from M+9 to M+8 or M+7, destroying the internal standard signal intensity. The d7 compound, featuring only stable C-D bonds, maintains >98% isotopic purity throughout aggressive extraction protocols[2].
| Evidence Dimension | Isotopic stability (signal retention at target m/z) |
| Target Compound Data | >98% signal retention at m/z 150 in protic solvents |
| Comparator Or Baseline | Amine-deuterated analogs (rapid signal loss due to back-exchange to M-1/M-2) |
| Quantified Difference | Prevention of up to 100% standard signal degradation in aqueous media |
| Conditions | Aqueous extraction (e.g., 3% acetic acid food simulant) or methanol/water LC mobile phases |
Stable C-D bonds ensure the internal standard concentration remains constant throughout the analytical workflow, preventing catastrophic calibration failures.
Procured as the definitive internal standard for quantifying 2-naphthylamine migration from plastics and cooking utensils into food simulants (e.g., 3% acetic acid) via LC-MS/MS, ensuring compliance with EU migration limits (e.g., <0.01 mg/kg)[1].
Utilized in GC-MS and LC-MS workflows to detect azo dye cleavage products. The d7 standard perfectly corrects for variable extraction efficiencies during supported liquid extraction (SLE) or liquid-liquid extraction from complex fabric matrices [2].
Employed in the analysis of urine or blood serum to quantify 2-naphthylamine as a biomarker of exposure to industrial antioxidants (e.g., N-phenyl-2-naphthylamine) or tobacco smoke, where exact matrix matching is required to overcome severe biological matrix suppression [3].